molecular formula C21H25N3O6S B5061705 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide

Cat. No. B5061705
M. Wt: 447.5 g/mol
InChI Key: FNMDQRMQUARMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, also known as CSN1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in 2011 and has since been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream substrates, thereby blocking the signaling pathways that these kinases regulate. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to selectively inhibit the activity of several protein kinases, including AKT, ERK, and JNK, while having little effect on other kinases. This specificity makes 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide a valuable tool for studying the role of specific kinases in disease pathogenesis.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotection, and reduction of inflammation. Studies have also shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has several advantages for use in lab experiments, including its high purity and specificity for protein kinases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid off-target effects. In addition, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide may not be suitable for use in certain experimental systems, depending on the specific kinase targets being studied.

Future Directions

There are several areas of future research for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, including its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide for these applications. In addition, future research could focus on identifying additional protein kinase targets for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide and elucidating the downstream signaling pathways that are affected by its inhibition. Finally, studies are needed to determine the long-term effects of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide on physiological systems and to assess its potential toxicity in vivo.

Synthesis Methods

The synthesis of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide involves several steps, starting with the reaction of 2-methyl-4-nitrophenol with chlorosulfonic acid to form 2-chloro-4-nitrophenol. This compound is then reacted with cyclohexylamine and sodium hydroxide to form 2-chloro-4-[(cyclohexylamino)sulfonyl]nitrobenzene. The final step involves the reaction of this compound with 3-nitrophenylacetic acid to form 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide. The synthesis method for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. Studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide can inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cancer cell proliferation and survival. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has also been shown to have neuroprotective effects, reducing neuronal cell death in models of Parkinson's disease and stroke. The ability of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide to selectively target specific protein kinases makes it a valuable tool for studying the role of these kinases in disease pathogenesis.

properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15-12-19(31(28,29)23-16-6-3-2-4-7-16)10-11-20(15)30-14-21(25)22-17-8-5-9-18(13-17)24(26)27/h5,8-13,16,23H,2-4,6-7,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMDQRMQUARMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.